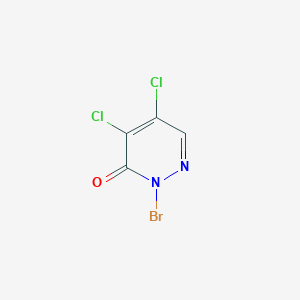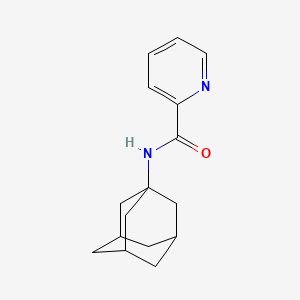![molecular formula C10H10N4O B13758821 2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 1150618-52-2](/img/structure/B13758821.png)
2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including kinase inhibition and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form an intermediate, which is then cyclized to yield the desired pyrido[2,3-d]pyrimidine derivative . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and bases like potassium t-butoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might include continuous flow synthesis and the use of automated reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Substitution: Halogenated derivatives can be synthesized through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like DMSO and light irradiation at specific wavelengths (450 or 365 nm) are commonly used.
Substitution: Bases such as potassium t-butoxide and solvents like t-butanol are frequently employed.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidines, which can exhibit enhanced biological activities .
Scientific Research Applications
2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one involves the inhibition of specific kinases. These kinases, such as Src tyrosine kinase and EGFR kinase, are involved in the phosphorylation of proteins, which is a critical step in cell signaling pathways . By inhibiting these kinases, the compound can disrupt cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-amino-pyrido[3,4-d]pyrimidine: Another kinase inhibitor with a similar structure but different substitution patterns.
4,7-diamino-substituted pyrido[2,3-d]pyrimidines: Known for their kinase inhibition and adenosine receptor antagonism.
Uniqueness
2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its cyclopropyl group, which can influence its binding affinity and selectivity towards specific kinases . This structural feature may enhance its pharmacological profile compared to other similar compounds .
Properties
CAS No. |
1150618-52-2 |
|---|---|
Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H10N4O/c11-10-12-5-6-1-4-8(15)14(7-2-3-7)9(6)13-10/h1,4-5,7H,2-3H2,(H2,11,12,13) |
InChI Key |
YJLNAMJAXVJXBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=O)C=CC3=CN=C(N=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


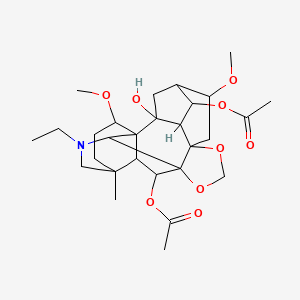
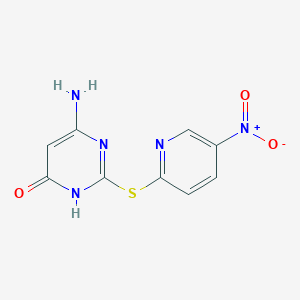



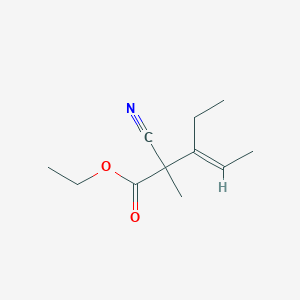


![hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium](/img/structure/B13758791.png)
![disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13758802.png)
